![molecular formula C9H13FN2 B2374574 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine CAS No. 1537359-43-5](/img/structure/B2374574.png)
2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine” belongs to a class of organic compounds known as fluoropyridines . Fluoropyridines are characterized by a pyridine ring, which is a six-membered aromatic heterocycle, where one or more hydrogen atoms are replaced by fluorine atoms .
Synthesis Analysis
The synthesis of fluoropyridines is a topic of ongoing research due to their interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing fluorine substituent in the aromatic ring makes fluoropyridines less reactive than their chlorinated and brominated analogues . Various methods for the synthesis of fluoropyridines have been reported, including the Umemoto reaction and the Balts-Schiemann reaction .
Chemical Reactions Analysis
The chemical reactivity of “2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine” would be influenced by the presence of the fluorine atom and the amine group. Fluorine is highly electronegative, which can influence the electron distribution in the molecule and affect its reactivity. The amine group can act as a nucleophile in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine” would be influenced by its molecular structure. Fluoropyridines generally have reduced basicity compared to their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine atom .
Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluoropyridines, including 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Potential Imaging Agents for Biological Applications
Fluoropyridines, including 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, present a special interest as potential imaging agents for various biological applications . The synthetic methods for preparation of fluoropyridines are being reviewed along with some synthetic routes towards 18 F-substituted pyridines .
Agricultural Products
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
Pharmaceuticals
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
Activator of KV7 Channels
Compounds similar to 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine have been regarded to be activators of KV7 channels with analgesic properties .
Modification of Tetrahydrocarbazoles
A method for the modification of tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment was suggested, which consists in the reaction of 5-fluoro-3-vinylpyridine with tetrahydrocarbazoles under conditions of fluoride ion catalysis .
Future Directions
The future research directions for “2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine” and similar compounds could include further exploration of their synthesis, reactivity, and potential applications. For example, fluoropyridines have been found in various bioactive molecules and have potential applications in medicinal chemistry .
properties
IUPAC Name |
2-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-9(2,6-11)7-3-8(10)5-12-4-7/h3-5H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJYLLBYZZEHIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CN=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.